Sulfitocobalamin

描述

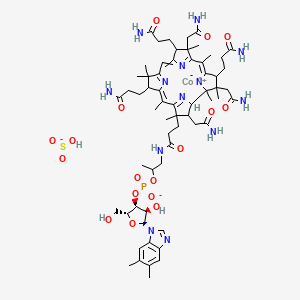

Structure

2D Structure

属性

分子式 |

C62H89CoN13O17PS |

|---|---|

分子量 |

1410.4 g/mol |

IUPAC 名称 |

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrogen sulfite |

InChI |

InChI=1S/C62H90N13O14P.Co.H2O3S/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;1-4(2)3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H2,1,2,3)/q;+3;/p-3/t31?,34?,35?,36?,37?,41-,52-,53-,56?,57+,59?,60?,61?,62?;;/m1../s1 |

InChI 键 |

IUJJHFFFUXMHFY-ATSHILDLSA-K |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(/C(=C(/C7=NC(=CC8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] |

同义词 |

cobalaminsulfonic acid sulfitocobalamin sulphitocobalamin |

产品来源 |

United States |

科学研究应用

Biochemical Role and Mechanism of Action

Sulfitocobalamin (SO3Cbl−) is recognized for its ability to interact with various biomolecules in the body. It is involved in the synthesis of coenzyme forms of vitamin B12, which are essential for several enzymatic reactions, including:

- Methionine Synthase Activity : this compound has been shown to promote methionine synthase activity, which is crucial for converting homocysteine to methionine, an important amino acid involved in protein synthesis and methylation processes .

- Protection Against Oxidative Stress : Research indicates that this compound may prevent the scavenging of cobalamin by xenobiotics, thereby maintaining higher levels of bioactive forms of vitamin B12 in tissues .

Neurological Disorders

This compound has garnered attention for its potential use in treating neurological disorders, particularly those associated with oxidative stress such as Alzheimer's disease. Preliminary studies suggest that it may be more effective than conventional forms of vitamin B12 in alleviating symptoms related to cognitive decline . However, further clinical trials are necessary to substantiate these claims.

Vitamin B12 Deficiency Treatment

As a form of vitamin B12, this compound can be utilized in treating deficiencies. Its unique properties may enhance absorption and bioavailability compared to other forms such as cyanocobalamin or hydroxocobalamin . This application is particularly relevant for populations at risk of deficiency, including vegetarians and individuals with malabsorption syndromes.

Synthesis and Isolation Studies

Recent studies have focused on synthesizing this compound through various methods that ensure high yield and purity. For instance, a method involving glutathione has been reported to facilitate the synthesis of this compound from other cobalamin derivatives .

Comparative Studies on Bioactivity

A comparative study evaluated the bioactivity of this compound against other forms of vitamin B12 in animal models. The results indicated that this compound demonstrated superior efficacy in promoting the accumulation of biologically active coenzyme forms within tissues, particularly in the liver and brain .

Summary Table of Applications

相似化合物的比较

Structural and Functional Differences

The table below summarizes key distinctions between sulfitocobalamin and other vitamin B₁₂ derivatives:

Key Research Findings

Stability and Synthesis: this compound is more stable than methyl- or adenosylcobalamin but less prevalent in biological systems. Its synthesis from OHCbl is efficient (>70% yield) using sodium bisulfite .

Biological Presence : While this compound is detected in cell extracts, its intracellular concentration is significantly lower than active coenzymes like methylcobalamin . Failure to detect it in some studies (e.g., extracellular metabolomics) may reflect methodological limitations rather than absence .

This contrasts with cyanocobalamin, which requires enzymatic conversion for biological utility .

Detection Challenges : Cation-exchange chromatography can misidentify this compound due to co-elution with nitrito- or nitrosocobalamin, necessitating orthogonal methods like X-ray absorption spectroscopy (XAS) for confirmation .

准备方法

Bisulfite-Mediated Ligand Exchange Reactions

The most widely documented method for this compound synthesis involves ligand exchange reactions between hydroxocobalamin or cyanocobalamin and water-soluble bisulfite salts. The process, patented by, utilizes sodium bisulfite (NaHSO3) in excess to displace the hydroxo or cyano ligand from the cobalt center. Key steps include:

-

Dissolution : Hydroxocobalamin (0.485 mg) or cyanocobalamin is dissolved in 20 mL of deionized water.

-

Reagent Addition : Sodium bisulfite is added in molar excess (typically 2–3 equivalents) to ensure complete ligand substitution.

-

Stirring : The mixture is stirred at room temperature for 24–48 hours under ambient or anaerobic conditions, depending on the desired product stability.

-

Purification : Methanol extraction isolates this compound from unreacted starting materials, followed by ion-exchange chromatography (Amberlite IR-120 and IR-4B resins) to remove residual bisulfite.

Critical Parameters :

-

Bisulfite Selection : Alkali metal bisulfites (Na+, K+) are preferred due to low toxicity, whereas barium bisulfite is avoided for pharmaceutical applications.

-

Solvent Optimization : Methanol achieves >90% recovery during extraction, while acetone induces crystallization of byproducts like hydroxocobalamin.

Alternative Bisulfite Salts and Reaction Kinetics

The patent further validates the use of ammonium and alkylamine bisulfites, broadening synthetic flexibility:

-

Ammonium Bisulfite : Yields comparable to sodium bisulfite but requires pH adjustment to stabilize the sulfito ligand.

-

Alkanolamine Salts : Ethanolamine bisulfite enhances solubility in polar aprotic solvents, though yields remain substrate-dependent.

Reaction Monitoring :

UV-Vis spectroscopy tracks ligand exchange via characteristic absorption maxima:

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (D2O, pD 5.9) reveals five major signals at 6.17, 6.94, 6.43, 6.25, and 6.03 ppm, consistent with this compound’s axial sulfito ligand and corrin ring protons.

UV-Visible Spectroscopy

This compound exhibits a distinct hypsochromic shift compared to hydroxocobalamin:

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|

| Hydroxocobalamin | 351, 518 | 27,800 L·mol⁻¹·cm⁻¹ |

| This compound | 364–366, 516–540 | 30,200 L·mol⁻¹·cm⁻¹ |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (C18 column, isocratic elution with 25% methanol) resolves this compound as a minor peak at 27.5 min, distinct from cyanocobalamin (8.7 min) and hydroxocobalamin (15.2 min). Biological activity is confirmed via E. coli 215 bioassays, where this compound supports microbial growth at rates comparable to native B12.

Optimization Strategies for Industrial-Scale Synthesis

Solvent and Temperature Effects

Ion-Exchange Chromatography

Amberlite IR-120 (cationic) and IR-4B (anionic) resins sequentially remove sulfito radicals and residual metal ions, yielding pharmaceutical-grade this compound with <0.1% bisulfite contamination.

Challenges and Limitations

常见问题

Q. How can researchers enhance cross-study comparability of this compound bioavailability data?

- Methodological Answer : Adopt standardized units (e.g., pmol/L for serum levels) and reference materials (e.g., NIST SRM 1955). Use harmonized protocols for sample preparation (e.g., EDTA plasma vs. serum). Publish datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .

Ethical and Interdisciplinary Considerations

Q. What ethical challenges arise in clinical trials involving this compound supplementation?

- Methodological Answer : Address potential conflicts of interest (e.g., industry-funded studies) via transparent disclosure. For vulnerable populations (e.g., renal impairment patients), ensure informed consent protocols account for altered cobalamin metabolism. Use DSMBs (Data Safety Monitoring Boards) to oversee adverse event reporting .

Q. How can interdisciplinary approaches resolve gaps in this compound research?

- Methodological Answer : Integrate computational chemistry (e.g., DFT calculations for ligand-binding energetics) with wet-lab mutagenesis studies. Collaborate with bioinformaticians to mine omics databases (e.g., GEO, KEGG) for cobalamin-related pathways. Apply systems biology models to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。